N-ethyl-4-(propanoylamino)benzamide is an organic compound classified within the benzamide family, which are derivatives of benzoic acid characterized by the presence of an amide group attached to a benzene ring. This specific compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
N-ethyl-4-(propanoylamino)benzamide is classified under the following categories:
The synthesis of N-ethyl-4-(propanoylamino)benzamide can be achieved through several methods. One efficient approach involves the direct condensation of benzoic acids with amines. A notable method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which enhances yield and reduces reaction time while being environmentally friendly.
The molecular structure of N-ethyl-4-(propanoylamino)benzamide can be represented by its InChI and SMILES notations:
InChI=1S/C12H16N2O2/c1-3-11(15)14-10-7-5-9(6-8-10)12(16)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15)
CC(=O)NCC1=CC=C(C=C1)C(=O)NCC
The compound features a propanoylamino group attached to the benzene ring, influencing its reactivity and interaction with biological targets.
N-ethyl-4-(propanoylamino)benzamide undergoes several types of chemical reactions:
Reagents commonly used include:
The products from these reactions depend on specific reagents and conditions. For instance:
The mechanism by which N-ethyl-4-(propanoylamino)benzamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The exact mechanism can vary based on application; in medicinal chemistry, it may modulate enzyme activity or interact with receptor sites to produce therapeutic effects.
N-ethyl-4-(propanoylamino)benzamide is characterized by:
Key chemical properties include:
Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are often employed to characterize this compound and confirm its structure.
N-ethyl-4-(propanoylamino)benzamide has several scientific applications:
This compound's versatility in chemical reactions and potential therapeutic applications highlight its significance in both research and industrial contexts.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5